Organische trisulfiden

Organic trisulfides are a class of compounds containing three sulfur atoms bonded in a cyclic structure, often with carbon-based chains or rings. These molecules can exhibit unique reactivity due to their sulfur-rich nature and potential for thiol chemistry. Commonly found in natural products and synthesized as industrial intermediates, organic trisulfides play significant roles in various applications including pharmaceuticals, agrochemicals, and materials science.

Structurally, they typically feature a central ring of three sulfur atoms, often linked to one or more carbon chains, which can vary greatly in length and substituents. These compounds are known for their reducing properties, making them valuable in chemical synthesis for generating thiol-containing intermediates. Additionally, due to their thioether functionality, organic trisulfides can participate in a variety of reactions such as substitution, addition, and oxidation.

In pharmaceutical development, certain organic trisulfides have shown potential as bioactive compounds with antimicrobial or anti-inflammatory properties. They are also used in the synthesis of other sulfur-containing molecules for drug discovery programs. In materials science, these compounds can be incorporated into polymers to enhance their thermal stability or improve their mechanical properties.

Overall, the versatility and reactivity of organic trisulfides make them an interesting group of compounds with a wide range of applications across different industries.

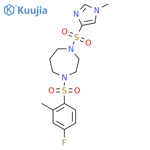

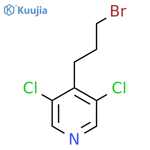

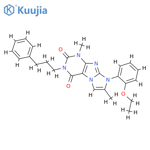

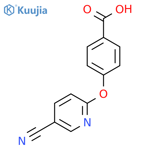

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

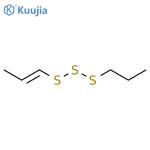

Diallyl trisulfide | 2050-87-5 | C6H10S3 |

|

1,2,3,5,6-Pentathiepane | 292-46-6 | C2H4S5 |

|

Trisulfide, didodecyl | 10587-09-4 | C24H50S3 |

|

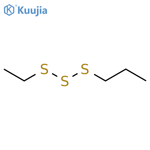

Dimethyl trisulphide | 3658-80-8 | C2H6S3 |

|

Trisulfide,(1Z)-1-propen-1-yl propyl | 23838-26-8 | C6H12S3 |

|

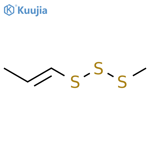

Trisulfide, methyl1-propen-1-yl | 33368-80-8 | C4H8S3 |

|

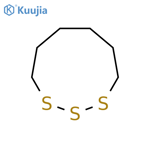

1,2,3-Trithionane | 61775-36-8 | C6H12S3 |

|

3,4,5-trithiaoctane | 31499-70-4 | C5H12S3 |

|

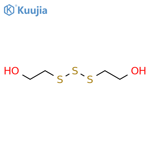

bis(2-hydroxyethyl)trisulfide | 4428-14-2 | C4H10O2S3 |

|

1,2,3,5,6,8-Hexathionane | 103439-80-1 | C3H6S6 |

Gerelateerde literatuur

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

2. Book reviews

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

Aanbevolen leveranciers

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

atkchemicaFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten